3-Bromo-1-butyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

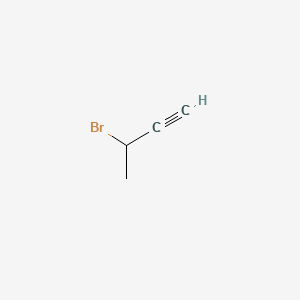

3-Bromo-1-butyne, also known as 1-Methylpropargyl bromide, is an organic compound with the molecular formula C₄H₅Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through multiple-step organic synthesis. One common method involves the bromination of 1-butyne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of butyne derivatives. The process involves the use of bromine or other brominating agents in a solvent like carbon tetrachloride, followed by purification steps to isolate the desired product .

化学反应分析

Types of Reactions: 3-Bromo-1-butyne undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Cycloaddition Reactions: It can be involved in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

Electrophiles: Bromine, chlorine, and hydrogen bromide are used in addition reactions.

Catalysts: Palladium and copper catalysts are often employed in cycloaddition reactions.

Major Products:

Substitution Products: Alkyl azides, alkyl cyanides, and alkyl thiols.

Addition Products: Dihalides and haloalkenes.

Cycloaddition Products: Various cyclic compounds, depending on the specific reaction conditions.

科学研究应用

3-Bromo-1-butyne has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a reagent in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-Bromo-1-butyne involves its reactivity as an alkyne and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and cycloaddition reactions. These reactions enable the compound to form various products with different molecular targets and pathways .

相似化合物的比较

- 1-Bromo-2-butyne

- 4-Bromo-1-butyne

- Propargyl bromide

Comparison:

- 1-Bromo-2-butyne: Similar to 3-Bromo-1-butyne but with the bromine atom at a different position, leading to different reactivity and applications.

- 4-Bromo-1-butyne: Another isomer with the bromine atom at the fourth position, used in different synthetic applications.

- Propargyl bromide: A simpler brominated alkyne with a similar reactivity profile but fewer carbon atoms .

This compound stands out due to its unique position of the bromine atom, which influences its reactivity and makes it suitable for specific synthetic applications.

属性

IUPAC Name |

3-bromobut-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVGTWBTIEAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449088 |

Source

|

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-72-9 |

Source

|

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。